molecular formula C10H8BrN B125385 2-Amino-6-bromonaphthalene CAS No. 7499-66-3

2-Amino-6-bromonaphthalene

Cat. No.: B125385
CAS No.: 7499-66-3
M. Wt: 222.08 g/mol
InChI Key: UBLKHAWYJFEPDX-UHFFFAOYSA-N
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Description

2-Amino-6-bromonaphthalene is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where an amino group is attached to the second carbon and a bromine atom is attached to the sixth carbon of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Scientific Research Applications

2-Amino-6-bromonaphthalene has several applications in scientific research:

Safety and Hazards

When handling 2-Amino-6-bromonaphthalene, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

As for future directions, while specific information is not available, the use of 2-Amino-6-bromonaphthalene in the synthesis of various compounds suggests potential for further exploration in chemical synthesis and the development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonaphthalene typically involves the bromination of 2-aminonaphthalene. One common method includes the protection of the amino group using di-tert-butyl dicarbonate, followed by bromination with bromine. The protected amino group is then deprotected, and the product is purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted naphthalenes
  • Oxidized or reduced derivatives of this compound
  • Coupled products with various organic groups

Comparison with Similar Compounds

  • 2-Amino-6-chloronaphthalene
  • 2-Amino-6-fluoronaphthalene
  • 2-Amino-6-iodonaphthalene

Comparison: 2-Amino-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

6-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLKHAWYJFEPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324774
Record name 2-Amino-6-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-66-3
Record name 7499-66-3
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Record name 2-Amino-6-bromonaphthalene
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Record name 2-Amino-6-bromonaphthalene
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Synthesis routes and methods

Procedure details

6-Bromo-2-naphthol (2.0 g, 9 mmol), ammonium sulfite (10.4 g, 90 mmol) and 10 mL of ammonia solution were sealed in a tube. The reaction mixture was heated at 190° C. for 24 hrs and allowed to cool to room temperature, the reaction mixture was extracted with EtOAc. HCl (10%) was added to the organic layer to give a precipitate. After filtration, the solid was dissolved in 10% of Na2CO3 and extracted with EtOAc, the organic layer was dried over Na2SO4. The solvent was removed under reduced pressure to give the product as yellow solid (0.67 g, 33%). MS [M++43]=265, LC-MS: tR=2.14 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
ammonium sulfite
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?

A1: this compound serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.

Q2: How is this compound synthesized in this research?

A2: The researchers employed the Bucherer reaction to synthesize this compound []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse this compound derivatives.

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